molecular formula C16H30NNaO3 B12743055 Sodium myristoyl glycinate CAS No. 83934-45-6

Sodium myristoyl glycinate

Cat. No.: B12743055
CAS No.: 83934-45-6
M. Wt: 307.40 g/mol
InChI Key: YBDZITJALUSANZ-UHFFFAOYSA-M
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Description

Sodium myristoyl glycinate is an amino acid-based surfactant derived from glycine and myristic acid. It is commonly used in personal care products due to its mildness and excellent foaming properties. This compound is known for its ability to cleanse the skin without causing irritation, making it a popular ingredient in shampoos, body washes, and facial cleansers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium myristoyl glycinate typically involves the reaction of myristic acid with glycine. The process begins with the conversion of myristic acid to myristoyl chloride using thionyl chloride or phosgene. The myristoyl chloride is then reacted with glycine in the presence of a base, such as sodium hydroxide, to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Sodium myristoyl glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium myristoyl glycinate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of sodium myristoyl glycinate is its ability to reduce surface tension and form micelles. The myristoyl group interacts with hydrophobic substances, while the glycinate portion interacts with water, allowing the compound to effectively emulsify oils and dirt. This dual interaction makes it an effective cleansing agent in personal care products .

Comparison with Similar Compounds

Biological Activity

Sodium myristoyl glycinate is a surfactant and an amino acid derivative, specifically the sodium salt of myristoyl glycine. Its chemical formula is C16H30NNaO3C_{16}H_{30}NNaO_{3}. This compound is synthesized through a nucleophilic acyl substitution reaction between glycine and myristyl chloride, derived from myristic acid. This compound is characterized by its mildness and effectiveness in various applications, particularly in cosmetics and personal care products due to its surfactant properties.

Biological Activity

This compound exhibits several notable biological activities:

  • Surfactant Properties : It serves as an effective cleansing and emulsifying agent, enhancing the texture and stability of cosmetic formulations.
  • Skin Compatibility : Its mild nature makes it suitable for sensitive skin applications, reducing irritation compared to harsher surfactants.
  • Moisturizing Effects : The compound can enhance skin hydration by forming a protective barrier on the skin surface.

Table 1: Summary of Biological Activities

Activity Description
Surfactant PropertiesCleansing and emulsifying agent
Skin CompatibilityMildness suitable for sensitive skin
Moisturizing EffectsEnhances skin hydration

Safety and Toxicological Studies

Recent studies have assessed the safety profile of this compound. An eye irritation study along with skin irritation studies indicated minimal adverse effects. The compound was found to have a dermal LD50 greater than 2000 mg/kg in rats, suggesting a low toxicity profile .

Case Study: Dermal Irritation Assessment

In a controlled study, this compound was applied to the skin of rats using semi-occlusive patches. Observations were made at various intervals post-application. Results indicated very slight erythema in some subjects, which was fully reversible within five days, confirming its safety for dermal applications .

Table 2: Toxicological Data

Study Type Findings
Dermal LD50>2000 mg/kg in rats
Eye IrritationMinimal irritation observed
Skin IrritationReversible erythema within 5 days

Metabolomic Insights

A recent study highlighted the role of myristoylglycine (the active metabolite) in promoting brown adipocyte differentiation. This finding suggests potential applications in metabolic disease treatment, particularly obesity . The study utilized Drug-Initiated Activity Metabolomics (DIAM) to identify myristoylglycine as a safe alternative to conventional drugs for inducing metabolic changes without cytotoxicity.

Table 3: Key Research Findings

Research Focus Key Findings
Brown Adipocyte DifferentiationMyristoylglycine promotes differentiation without toxicity

Properties

CAS No.

83934-45-6

Molecular Formula

C16H30NNaO3

Molecular Weight

307.40 g/mol

IUPAC Name

sodium;2-(tetradecanoylamino)acetate

InChI

InChI=1S/C16H31NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(19)20;/h2-14H2,1H3,(H,17,18)(H,19,20);/q;+1/p-1

InChI Key

YBDZITJALUSANZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)[O-].[Na+]

Origin of Product

United States

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